molecular formula C19H15ClN2O4 B6421352 2-(4-chloro-2-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid CAS No. 540761-18-0

2-(4-chloro-2-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B6421352
CAS No.: 540761-18-0
M. Wt: 370.8 g/mol
InChI Key: OHXNKCCCGFXBBU-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid is a heterocyclic compound featuring a pyrazolone core conjugated with a phenoxy-acetic acid moiety. The 4-chlorophenoxy substituent enhances lipophilicity, while the acetic acid group introduces polarity, enabling diverse binding interactions.

Properties

IUPAC Name

2-[4-chloro-2-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-12-16(19(25)22(21-12)15-5-3-2-4-6-15)10-13-9-14(20)7-8-17(13)26-11-18(23)24/h2-10H,11H2,1H3,(H,23,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXNKCCCGFXBBU-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Cl)OCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)Cl)OCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core: The pyrazolone/thiazolidinone/thiazolo-pyrimidine cores enable hydrogen bonding and π-system interactions. The Z-configuration of the methylidene group is critical for planar geometry .
  • Substituent Effects : Chloro and phenyl groups enhance lipophilicity, while acetic acid or ester moieties modulate solubility and bioavailability .

Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s predicted LogP (~3.5) is lower than the thiazolidinone analog (XLogP3 = 4.9, ) due to the absence of a sulfur-containing ring.
  • Hydrogen Bonding: The acetic acid group (2 H-bond acceptors, 1 donor) increases polarity compared to esterified analogs (e.g., methyl/ethyl esters in ).

Research Findings on Structural Similarity

Computational Similarity Analysis

  • Tanimoto Coefficient: Analogous pyrazole-thiazolidinone compounds show Tanimoto indices >0.7 with the target compound, indicating significant structural overlap .
  • Graph-Based Comparison: Subgraph isomorphism analysis reveals shared pyrazolone and phenoxy motifs, aligning with biological pathway clustering trends in KEGG databases .

Crystallographic Studies

  • Structural Validation : Programs like SHELXL and ORTEP-III are widely used for refining anisotropic displacement parameters in similar heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.